molecular formula C11H15NO3 B1618729 Methyl 2-amino-3-(benzyloxy)propanoate CAS No. 55895-87-9

Methyl 2-amino-3-(benzyloxy)propanoate

Cat. No. B1618729
CAS RN: 55895-87-9
M. Wt: 209.24 g/mol
InChI Key: PCLKHOKTUJSLDD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(benzyloxy)propanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known by its IUPAC name, methyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride . The compound has a molecular weight of 209.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-(benzyloxy)propanoate” is represented by the linear formula C11H16ClNO3 . The InChI code for the compound is 1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(benzyloxy)propanoate” is a compound with a molecular weight of 209.24 . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

methyl 2-amino-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKHOKTUJSLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339968
Record name Methyl 2-amino-3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(benzyloxy)propanoate

CAS RN

55895-87-9
Record name Methyl 2-amino-3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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